Isoxazolidine-5-carboxylic acid hydrochloride Isoxazolidine-5-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 36839-07-3
VCID: VC5917060
InChI: InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-2-5-8-3;/h3,5H,1-2H2,(H,6,7);1H
SMILES: C1CNOC1C(=O)O.Cl
Molecular Formula: C4H8ClNO3
Molecular Weight: 153.56

Isoxazolidine-5-carboxylic acid hydrochloride

CAS No.: 36839-07-3

Cat. No.: VC5917060

Molecular Formula: C4H8ClNO3

Molecular Weight: 153.56

* For research use only. Not for human or veterinary use.

Isoxazolidine-5-carboxylic acid hydrochloride - 36839-07-3

Specification

CAS No. 36839-07-3
Molecular Formula C4H8ClNO3
Molecular Weight 153.56
IUPAC Name 1,2-oxazolidine-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-2-5-8-3;/h3,5H,1-2H2,(H,6,7);1H
Standard InChI Key VCEFCNYNPMCTEH-UHFFFAOYSA-N
SMILES C1CNOC1C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1,2-oxazolidine-5-carboxylic acid hydrochloride, reflecting its saturated oxazolidine ring (1,2-oxazolidine) with a carboxylic acid substituent at position 5 and a hydrochloride counterion . Its molecular formula, C₄H₈ClNO₃, corresponds to a molecular weight of 153.56 g/mol, calculated as follows:

  • Carbon (C): 12.01 × 4 = 48.04 g/mol

  • Hydrogen (H): 1.01 × 8 = 8.08 g/mol

  • Chlorine (Cl): 35.45 × 1 = 35.45 g/mol

  • Nitrogen (N): 14.01 × 1 = 14.01 g/mol

  • Oxygen (O): 16.00 × 3 = 48.00 g/mol
    Total: 153.58 g/mol (minor rounding discrepancies arise from atomic mass precision).

Structural Features and Stereochemistry

The isoxazolidine ring comprises three carbon atoms, one oxygen, and one nitrogen atom arranged in a five-membered saturated structure. Key features include:

  • Carboxylic Acid Group: Positioned at C5, this group enhances water solubility and provides a site for further derivatization (e.g., amide formation) .

  • Hydrochloride Salt: The protonation of the nitrogen atom in the oxazolidine ring by HCl improves crystallinity and stability, a common strategy in drug formulation .

  • Saturation: Unlike isoxazole derivatives (unsaturated rings), the saturated isoxazolidine scaffold reduces ring strain, potentially enhancing metabolic stability .

PropertyValue/Description
IUPAC Name1,2-Oxazolidine-5-carboxylic acid hydrochloride
Molecular FormulaC₄H₈ClNO₃
Molecular Weight153.56 g/mol
CAS Number36839-07-3
Key Functional GroupsCarboxylic acid, hydrochloride, oxazolidine

Synthesis and Manufacturing Processes

Synthetic Routes from Isoxazole Precursors

Isoxazolidine-5-carboxylic acid hydrochloride is typically synthesized via hydrogenation of isoxazole derivatives followed by carboxylation and salt formation:

  • Isoxazole Ring Hydrogenation: Catalytic hydrogenation of 5-methylisoxazole-3-carboxylic acid derivatives under high-pressure H₂ yields the saturated isoxazolidine core .

  • Carboxylic Acid Activation: The free carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate, as demonstrated in analogous syntheses of isoxazole-5-carbonyl chloride .

  • Hydrochloride Salt Formation: Reaction with hydrochloric acid in anhydrous ethanol or ether precipitates the hydrochloride salt, a method paralleling the isolation of 1-benzyl-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine hydrochloride .

Alternative Pathways via Cycloaddition Reactions

Recent advances utilize 1,3-dipolar cycloaddition between nitrones and alkenes to construct the isoxazolidine ring:

  • A nitrone derivative reacts with acrylic acid in a [3+2] cycloaddition, forming the isoxazolidine-5-carboxylic acid backbone. Subsequent HCl treatment yields the final product . This method offers stereochemical control, critical for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

  • Water Solubility: The hydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL at 25°C), making it suitable for intravenous formulations .

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include:

    • O-H (carboxylic acid): 2500–3000 cm⁻¹ (broad)

    • C=O (acid): 1680–1720 cm⁻¹

    • N-H (oxazolidine): 3200–3400 cm⁻¹ .

  • ¹³C NMR: Peaks at δ 175–180 ppm (carboxylic acid C=O), δ 60–70 ppm (oxazolidine C-O/C-N), and δ 35–45 ppm (ring CH₂ groups) .

Pharmacological Applications and Research Findings

Anticancer Agent Development

While direct studies on isoxazolidine-5-carboxylic acid hydrochloride are sparse, structurally related isoxazole derivatives exhibit anticancer activity via kinase inhibition and cell cycle arrest . For example:

  • Indole-isoxazole hybrids inhibit cyclin-dependent kinases (CDKs), causing G0/G1 phase arrest in Huh7 liver cancer cells (IC₅₀ = 2.1–4.8 µM) .

  • 5-Substituted isoxazole-3-carboxamides demonstrate biphasic effects on A549 lung adenocarcinoma cells, suggesting target-dependent pro- or anti-cancer activity .

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